molecular formula C11H14N4O B2730724 3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1343063-60-4

3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No.: B2730724
CAS No.: 1343063-60-4
M. Wt: 218.26
InChI Key: PPKSTPFWDGAOPD-UHFFFAOYSA-N
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Description

3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with an oxan-4-yl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, often carried out at room temperature . The reaction conditions are designed to be functional group tolerant and atom-economic, providing facile access to the desired triazolo[4,3-a]pyridine derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole or pyridine rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce various functional groups onto the triazole or pyridine rings .

Scientific Research Applications

3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine is unique due to its oxan-4-yl substituent, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and developing novel applications .

Properties

IUPAC Name

3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c12-9-1-2-10-13-14-11(15(10)7-9)8-3-5-16-6-4-8/h1-2,7-8H,3-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKSTPFWDGAOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NN=C3N2C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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